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Compound of Interest

Compound Name: AMP-Deoxynojirimycin

Cat. No.: B110050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the in vivo specificity and performance of

AMP-Deoxynojirimycin (AMP-DNM), a potent inhibitor of glucosylceramide synthase. Its

efficacy is compared with alternative substrate reduction therapies, Miglustat and Eliglustat,

with a focus on supporting experimental data, detailed methodologies, and visual

representations of key biological pathways and experimental workflows.

Executive Summary
AMP-Deoxynojirimycin (AMP-DNM) is a powerful iminosugar inhibitor of glucosylceramide

synthase (GCS), the enzyme responsible for the first committed step in glycosphingolipid

biosynthesis. By blocking this enzyme, AMP-DNM effectively reduces the production of

glucosylceramide and downstream complex glycosphingolipids. This mechanism of action

makes it a compelling candidate for substrate reduction therapy (SRT) in diseases

characterized by glycosphingolipid accumulation, such as Gaucher disease. This guide

presents a comparative analysis of AMP-DNM against the approved SRTs, Miglustat and

Eliglustat, highlighting its specificity, potential off-target effects, and performance in preclinical

models.

Mechanism of Action: Substrate Reduction Therapy
Glycosphingolipid storage disorders, like Gaucher disease, are characterized by the

accumulation of specific lipids due to a deficiency in their catabolic enzymes. Substrate
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reduction therapy aims to alleviate this burden by inhibiting the synthesis of these lipids. AMP-

DNM, Miglustat, and Eliglustat all function as inhibitors of glucosylceramide synthase, albeit

with differing potencies and specificities.
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Figure 1. Mechanism of Substrate Reduction Therapy.

Comparative Efficacy and Specificity
The in vivo efficacy and specificity of AMP-DNM have been evaluated in various preclinical

models. The following tables summarize the available quantitative data, comparing it with

Miglustat and Eliglustat.

Table 1: In Vitro Inhibitory Activity
Compound Target Enzyme IC50 Value Reference

AMP-

Deoxynojirimycin

Glucosylceramide

Synthase
~25 nM --INVALID-LINK--

Non-lysosomal

Glucosylceramidase

(GBA2)

Potent Inhibitor --INVALID-LINK--

Miglustat
Glucosylceramide

Synthase
10-50 µM --INVALID-LINK--

Eliglustat
Glucosylceramide

Synthase
~25 nM --INVALID-LINK--
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Table 2: In Vivo Efficacy in Preclinical Models
Note: Direct head-to-head comparative studies of AMP-DNM with Miglustat and Eliglustat in a

Gaucher disease model are limited. The data below is compiled from different studies and

models.
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Compound Animal Model Dosage Key Findings Reference

AMP-

Deoxynojirimycin

Niemann-Pick C

Mouse Model
Not Specified

Superior to

Miglustat in

prolonging

survival.

--INVALID-LINK--

Sandhoff

Disease Mouse

Model

Not Specified
Ameliorated the

disease course.
--INVALID-LINK--

ob/ob Mice

(Insulin

Resistance)

25 mg/kg/day

Normalized

tissue

glucosylceramide

, lowered blood

glucose,

improved

glucose

tolerance.

--INVALID-LINK--

Miglustat
Gaucher Disease

Type 3 Patients
Not Specified

Stable organ

volumes and

hematological

parameters;

improved

pulmonary

function.

--INVALID-LINK--

Eliglustat

Gaucher Disease

Mouse Model

(gbaD409V/null)

75 or 150

mg/kg/day

Dose-dependent

decrease in

tissue

glucosylceramide

; reduced

number of

Gaucher cells.

--INVALID-LINK--

In Vivo Specificity and Off-Target Effects
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A critical aspect of evaluating any therapeutic is its specificity. While AMP-DNM is a potent

inhibitor of GCS, it also exhibits off-target activity.

Primary Target: Glucosylceramide Synthase (GCS).

Known Off-Target: Non-lysosomal β-glucosidase 2 (GBA2). Inhibition of GBA2 by AMP-DNM

has been observed to increase glucosylceramide levels in the brain of mouse models of

Niemann-Pick C and Sandhoff disease.[1] This is a crucial consideration for neurological

indications.

Other Enzymes: At concentrations below 1 µmol/l, AMP-DNM does not significantly inhibit

lysosomal enzymes such as glucocerebrosidase (GBA1), sphingomyelinase, and acid α-

glucosidase, nor does it affect endoplasmic reticulum-trimming α-glucosidases.[2]

Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.

Below are summaries of key experimental protocols cited in this guide.

In Vivo Administration of AMP-Deoxynojirimycin
This protocol is based on methodologies for preparing AMP-DNM for in vivo studies in rodents.

Materials:

AMP-Deoxynojirimycin (powder)

Dimethyl sulfoxide (DMSO)

PEG300

Tween-80

Saline (0.9% NaCl)

Procedure:

Prepare a stock solution of AMP-DNM in DMSO (e.g., 25 mg/mL).
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For a 1 mL working solution, sequentially add and mix the following:

100 µL of the AMP-DNM stock solution.

400 µL of PEG300.

50 µL of Tween-80.

450 µL of Saline.

Ensure the final solution is clear. Gentle heating and/or sonication can be used to aid

dissolution if precipitation occurs.

The working solution should be prepared fresh on the day of administration.
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Preparation of AMP-DNM Working Solution

1. Dissolve AMP-DNM
in DMSO (Stock Solution)

2. Add PEG300

3. Add Tween-80

4. Add Saline

5. Ensure Clear Solution
(Heat/Sonicate if needed)

Administer to Animal Model

Click to download full resolution via product page

Figure 2. Experimental Workflow for In Vivo Administration.

Evaluation of Efficacy in a Gaucher Disease Mouse
Model (gbaD409V/null)
This protocol outlines the general approach used to assess the efficacy of substrate reduction

therapies like Eliglustat in a relevant animal model.

Animal Model:
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gbaD409V/null mice, which have low residual β-glucocerebrosidase activity and develop key

features of Gaucher disease.

Treatment:

Oral administration of the test compound (e.g., Eliglustat at 75 or 150 mg/kg/day) or vehicle

control.

Treatment duration can range from several weeks to months.

Endpoint Analysis:

Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues

(liver, spleen, kidney, brain) are collected.

Glycosphingolipid Analysis: Tissue homogenates are prepared, and lipids are extracted.

Glucosylceramide levels are quantified using methods like high-performance liquid

chromatography (HPLC) or mass spectrometry.

Histopathology: Tissue sections are prepared and stained (e.g., with H&E) to visualize and

quantify the number and size of Gaucher cells (lipid-laden macrophages).

Signaling Pathways and Logical Relationships
The inhibition of GCS by AMP-DNM has downstream effects on various cellular pathways

beyond simple substrate reduction.
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Figure 3. Signaling Pathways Influenced by AMP-DNM.

Conclusion
AMP-Deoxynojirimycin is a highly potent inhibitor of glucosylceramide synthase with

demonstrated in vivo efficacy in models of glycosphingolipid storage diseases and insulin

resistance. Its potency is comparable to or greater than existing substrate reduction therapies

like Miglustat and Eliglustat. However, its off-target inhibition of GBA2, leading to increased

brain glucosylceramide in some models, warrants careful consideration, particularly for

neurological applications. Further head-to-head comparative studies in Gaucher disease

models are necessary to fully elucidate its therapeutic potential relative to approved treatments.

The detailed protocols and comparative data presented in this guide provide a solid foundation

for researchers and drug developers to evaluate the promise of AMP-DNM and to design future

preclinical and clinical investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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